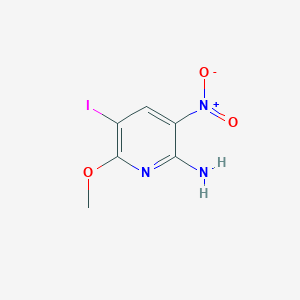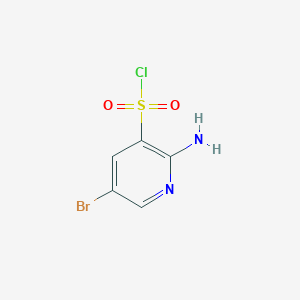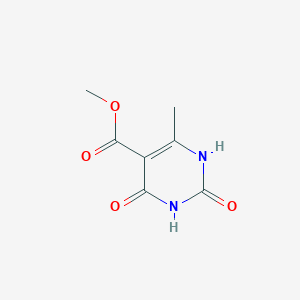
多拉司琼甲磺酸盐水合物
描述
Dolasetron is an antinauseant and antiemetic agent used in chemotherapy and postoperatively . It is a highly specific and selective serotonin 5-HT3 receptor antagonist . This drug does not show activity at other known serotonin receptors and has low affinity for dopamine receptors .
Molecular Structure Analysis
The empirical formula for Dolasetron mesylate hydrate is C19H20N2O3 · CH4O3S · xH2O . The molecular weight on an anhydrous basis is 420.48 . The SMILES string representation is O.CS(O)(=O)=O.O=C1CN2[C@@H]3CC@HOC(=O)c4c[nH]c5ccccc45 .Chemical Reactions Analysis
Dolasetron is a selective serotonin 5-HT3 receptor antagonist . In vivo, the drug is rapidly converted into its major active metabolite, hydrodolasetron, which seems to be largely responsible for the drug’s pharmacological activity .科学研究应用
- Dolasetron is primarily used to prevent nausea and vomiting associated with moderately emetogenic cancer chemotherapy. By blocking serotonin receptors in the gastrointestinal tract and central nervous system, it helps alleviate these side effects .
- In the postoperative setting, Dolasetron is effective in preventing nausea and vomiting after surgery. Its 5-HT3 receptor antagonism reduces the impact of anesthesia-induced emesis .
Chemotherapy-Induced Nausea and Vomiting (CINV)
Postoperative Nausea and Vomiting (PONV)
作用机制
Target of Action
Dolasetron mesylate hydrate is a highly specific and selective serotonin 5-HT3 receptor antagonist . The primary targets of this compound are the 5-HT3 receptors, which are located on the nerve terminals of the vagus in the periphery and centrally in the chemoreceptor trigger zone .
Mode of Action
Dolasetron competitively blocks the action of serotonin at 5HT3 receptors . This results in the suppression of chemotherapy- and radiotherapy-induced nausea and vomiting . It blocks serotonin both peripherally (primary site of action) and centrally at the chemoreceptor trigger zone .
Biochemical Pathways
The antiemetic activity of dolasetron is brought about through the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract) . This inhibition reduces the activity of the vagus nerve, which is a nerve that activates the vomiting center in the medulla oblongata .
Pharmacokinetics
Dolasetron exhibits linear pharmacokinetics over the intravenous dose range of 50 to 200 mg . After administration, it is rapidly converted in vivo to its major active metabolite, hydrodolasetron . Hydrodolasetron is eliminated by multiple routes, including renal excretion and, after metabolism, mainly glucuronidation, and hydroxylation . Two thirds of the administered dose is recovered in the urine and one third in the feces .
Result of Action
The primary result of dolasetron’s action is the prevention of nausea and vomiting associated with moderately emetogenic cancer chemotherapy and postoperative conditions .
Action Environment
The apparent clearance of hydrodolasetron decreases with severe renal impairment and severe hepatic impairment This suggests that the compound’s action, efficacy, and stability can be influenced by the patient’s renal and hepatic function
属性
IUPAC Name |
methanesulfonic acid;[(3S,7R)-10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3.CH4O3S.H2O/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17;1-5(2,3)4;/h1-4,9,11-14,20H,5-8,10H2;1H3,(H,2,3,4);1H2/t11?,12-,13+,14?;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFFGPOXNNGTGZ-RCSCTSIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O.C1[C@@H]2CC(C[C@H]3N2CC(=O)C1C3)OC(=O)C4=CNC5=CC=CC=C54.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115956-13-3, 878143-33-0 | |
| Record name | 1H-Indole-3-carboxylic acid, octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, stereoisomer, methanesulfonate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.070 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dolasetron Mesylate Monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[4-(Cyclopropylsulfanyl)phenyl]acetic acid](/img/structure/B3030119.png)

![ethyl 5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate](/img/structure/B3030122.png)
![4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic Acid](/img/structure/B3030123.png)





